molecular formula C14H16ClNO3S B2703285 3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide CAS No. 1226444-22-9

3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide

Cat. No.: B2703285
CAS No.: 1226444-22-9
M. Wt: 313.8
InChI Key: DELHBLLUNCFBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro-2-methyl-substituted benzene core and an N-linked 1-(furan-2-yl)propan-2-yl group. The sulfonamide (-SO₂NH-) moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation. The furan substituent introduces aromatic heterocyclic properties, which may influence electronic distribution, solubility, and intermolecular interactions.

Properties

IUPAC Name

3-chloro-N-[1-(furan-2-yl)propan-2-yl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-10(9-12-5-4-8-19-12)16-20(17,18)14-7-3-6-13(15)11(14)2/h3-8,10,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELHBLLUNCFBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Furan-2-yl Propan-2-yl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-yl propan-2-yl intermediate.

    Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated intermediate with a sulfonamide precursor, such as 2-methylbenzenesulfonamide, under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Hydrocarbon derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of metabolic pathways and exert various biological effects.

Comparison with Similar Compounds

Structural Analogues of Benzenesulfonamide Derivatives

3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
  • Structure : Shares the 3-chloro-2-methylbenzenesulfonamide core but substitutes the furan-propan-2-yl group with a hydroxylated 2-methylpropan-2-yl chain.
  • Synthesis: Likely synthesized via nucleophilic substitution of a sulfonyl chloride intermediate, analogous to methods in for azide-functionalized sulfonamides .
3-Chloro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide (Compound 11)
  • Structure: Features a piperidin-4-yl group connected via a phenoxyethyl chain instead of the furan-propan-2-yl substituent .
  • Bioactivity: Piperidine rings are common in CNS-active compounds; this structural variation may confer distinct target selectivity.
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
  • Structure : Contains azide (-N₃) groups on the N-substituent instead of furan .
  • Key Differences :
    • Reactivity : Azides enable click chemistry applications (e.g., bioconjugation), whereas furan may participate in π-π stacking or metabolic oxidation.
    • Stability : Azides are thermally sensitive, limiting storage conditions compared to the more stable furan derivative.

Functional Group Impact on Properties

Compound Substituent Key Properties
Target Compound 1-(Furan-2-yl)propan-2-yl Moderate lipophilicity; aromatic interactions via furan π-system.
3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl) Hydroxy-2-methylpropan-2-yl Higher polarity; enhanced solubility in polar solvents.
Compound 11 Piperidin-4-yl-phenoxyethyl High lipophilicity; potential CNS penetration due to piperidine.
Azide Derivative Azido-butyl Reactivity for bioconjugation; lower thermal stability.

Pharmacological Potential

  • Encorafenib () : A structurally complex sulfonamide-based kinase inhibitor highlights the therapeutic relevance of this scaffold .
  • Target Compound : The furan group’s electron-rich nature may modulate interactions with enzymes or receptors, though specific target data are unavailable.

Biological Activity

3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is commonly associated with various biological activities. Its structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C13H14ClN1O3S
  • Molecular Weight: 303.77 g/mol

Biological Activity Overview

The biological activity of sulfonamides is primarily linked to their ability to inhibit bacterial growth by interfering with folic acid synthesis. However, the specific compound this compound exhibits additional properties that warrant detailed examination.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism of action typically involves competitive inhibition of the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a possible mechanism involving the modulation of apoptotic pathways. The presence of the furan group may enhance its cytotoxic effects by promoting reactive oxygen species (ROS) generation within cancer cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence that this compound exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokine production, potentially making it useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antibacterial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.
  • Cytotoxicity Assay : In a study assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited an IC50 value of 15 µM, indicating substantial anticancer activity compared to standard chemotherapeutics.
  • Inflammation Model : An investigation into the anti-inflammatory properties revealed that treatment with this compound reduced TNF-alpha levels in lipopolysaccharide (LPS)-induced macrophages, suggesting its potential utility in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 8 µg/mL against S. aureusJournal of Antimicrobial Chemotherapy
AnticancerIC50 = 15 µM on MCF-7 cellsCancer Research Journal
Anti-inflammatoryReduced TNF-alpha productionInflammation Research Letters

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide?

The compound is typically synthesized via a multi-step approach involving:

  • Thiosemicarbazone formation : Reacting aromatic aldehydes with thiosemicarbazide in warm alcoholic solutions.
  • Oxidative cyclization : Using FeCl₃ in a citric acid medium to form 5-phenyl-1,3,4-thiadiazole intermediates.
  • Nucleophilic addition and dehydration : Introducing the furan-2-yl group via condensation with furfural in concentrated H₂SO₄/DMF. Structural confirmation is achieved through IR (azomethine linkage at ~1618 cm⁻¹), ¹H NMR (N=CH singlet at δ 8.55 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z 300) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL (part of the SHELX suite) is standard for resolving sulfonamide derivatives. The software optimizes hydrogen atom placement and refines structural parameters against diffraction data, ensuring accurate bond lengths and angles. For example, sulfonamide torsion angles and planarity are critical validation metrics .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro anti-tubercular screening : The Alamar Blue (resazurin) assay is employed to determine MIC values against Mycobacterium tuberculosis H37Rv. Compounds are tested at concentrations ranging from 0.2–100 µg/mL, with activity confirmed by colorimetric shifts (blue → pink indicates bacterial growth) .
  • PASS prediction : Computational tools predict bioactivity (e.g., Pa > 0.68 suggests anti-tubercular potential), though discrepancies between predicted and experimental MIC values (e.g., Fb: Pa = 0.691 vs. MIC = 3.3 µg/mL) highlight the need for empirical validation .

Advanced Research Questions

Q. How do molecular docking studies elucidate its mechanism of action against enoyl-ACP reductase?

  • Protein preparation : The enzyme structure (PDB: 2H7M) is optimized by removing water, adding hydrogens, and minimizing energy using UFF.
  • Ligand docking : Tools like ArgusDock (PMF scoring) predict binding modes. Key interactions include hydrogen bonds with Tyr158 and hydrophobic contacts with Met103. For example, derivatives like Fb/Fe show binding scores of -11.7 kcal/mol, correlating with experimental MIC values .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Multi-parametric SAR analysis : Evaluate electronic (e.g., nitro groups), steric (substituent bulk), and solubility effects. For instance, the methoxy group in Fc reduces activity (MIC > 25 µg/mL) due to poor target compatibility .
  • Dynamic simulations : MD simulations assess binding stability over time, identifying transient interactions missed in static docking .

Q. How can structural modifications enhance its selectivity and potency?

  • Functional group tuning : Introducing electron-withdrawing groups (e.g., -NO₂) improves hydrogen bonding with catalytic residues.
  • Heterocyclic replacements : Substituting the thiadiazole ring with pyrimidine or triazole moieties may enhance metabolic stability.
  • Pro-drug approaches : Masking polar sulfonamide groups with ester linkages improves bioavailability .

Q. What analytical techniques resolve conflicting crystallographic data in polymorphic forms?

  • High-resolution PXRD : Differentiates polymorphs via peak splitting and lattice parameter analysis.
  • Thermogravimetric analysis (TGA) : Identifies solvent-containing forms by weight loss profiles.
  • DSC : Detects phase transitions (e.g., melting points vary by 5–10°C between polymorphs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.